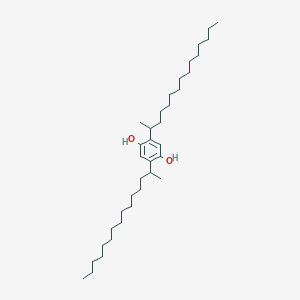
2,5-Di(pentadecan-2-yl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(pentadecan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes It features a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions, and two pentadecan-2-yl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(pentadecan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with pentadecane derivatives. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with pentadecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,5-Di(pentadecan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Di(pentadecan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s hydrophobic pentadecane chains also play a role in its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Hydroquinone (benzene-1,4-diol): Lacks the long alkyl chains, making it more hydrophilic.
Catechol (benzene-1,2-diol): Similar hydroxyl substitution but different positions, affecting its reactivity.
Resorcinol (benzene-1,3-diol): Another isomer with different hydroxyl group positions.
Uniqueness: 2,5-Di(pentadecan-2-yl)benzene-1,4-diol is unique due to the presence of long hydrophobic alkyl chains, which impart distinct physical and chemical properties compared to other dihydroxybenzenes. These properties make it suitable for applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
104956-78-7 |
|---|---|
Molecular Formula |
C36H66O2 |
Molecular Weight |
530.9 g/mol |
IUPAC Name |
2,5-di(pentadecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C36H66O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-31(3)33-29-36(38)34(30-35(33)37)32(4)28-26-24-22-20-18-16-14-12-10-8-6-2/h29-32,37-38H,5-28H2,1-4H3 |
InChI Key |
GIBYIOGCDBACAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















